molecular formula C17H10F3NO4S2 B2399644 2-Oxo-1,3-benzoxathiol-6-yl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinate CAS No. 478081-05-9

2-Oxo-1,3-benzoxathiol-6-yl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinate

Cat. No.: B2399644
CAS No.: 478081-05-9
M. Wt: 413.39
InChI Key: JHZQDFSIKMAXKZ-UHFFFAOYSA-N
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Description

2-Oxo-1,3-benzoxathiol-6-yl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoxathiol ring and a trifluorobutenyl group attached to a nicotinate moiety. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in chemical research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1,3-benzoxathiol-6-yl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinate typically involves multi-step organic reactionsThe reaction conditions often require the use of polar aprotic solvents, such as dimethylformamide (DMF), and catalysts like potassium carbonate (K2CO3) to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1,3-benzoxathiol-6-yl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with H2O2 can yield sulfoxides, while reduction with NaBH4 can produce alcohol derivatives .

Scientific Research Applications

2-Oxo-1,3-benzoxathiol-6-yl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxo-1,3-benzoxathiol-6-yl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinate involves its interaction with molecular targets such as enzymes and receptors. In biological systems, it can inhibit quorum sensing pathways in bacteria, thereby reducing virulence and biofilm formation. The compound’s unique structure allows it to bind to specific sites on target molecules, disrupting their normal function and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-1,3-benzoxathiol-6-yl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinate is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of reactivity and specificity .

Properties

IUPAC Name

(2-oxo-1,3-benzoxathiol-6-yl) 2-(3,4,4-trifluorobut-3-enylsulfanyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F3NO4S2/c18-11(14(19)20)5-7-26-15-10(2-1-6-21-15)16(22)24-9-3-4-13-12(8-9)25-17(23)27-13/h1-4,6,8H,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHZQDFSIKMAXKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)SCCC(=C(F)F)F)C(=O)OC2=CC3=C(C=C2)SC(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F3NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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